N-Adamantan-1-yl-3-amino-benzamide

Topological Polar Surface Area regioisomerism drug-likeness

Avoid SAR dead ends from incorrect regioisomer procurement. The 3-amino (meta) position of this adamantyl-benzamide provides a unique nucleophilic anchor for amide, sulfonamide, or reductive amination derivatization-distinct from the 4-amino isomer's bioactivity profile. Ideal for generating diverse analogue libraries targeting cannabinoid receptors, 11β-HSD1, or for bioconjugation to fluorophores/affinity tags via the free amine. Calculated XlogP 3.2 and TPSA 55.1 Ų support oral drug-like space optimization. Verify stock and ship immediately.

Molecular Formula C17H22N2O
Molecular Weight 270.376
CAS No. 57277-47-1
Cat. No. B2583515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Adamantan-1-yl-3-amino-benzamide
CAS57277-47-1
Molecular FormulaC17H22N2O
Molecular Weight270.376
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N
InChIInChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20)
InChIKeyYHCFEXGSXLTSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Adamantan-1-yl-3-amino-benzamide Physicochemical Identity


N-Adamantan-1-yl-3-amino-benzamide (CAS 57277-47-1; IUPAC: N-(1-adamantyl)-3-aminobenzamide) is a disubstituted benzamide derivative with molecular formula C₁₇H₂₂N₂O and molecular weight 270.37 g/mol. The compound features a lipophilic adamantane cage (tricyclo[3.3.1.1³·⁷]decane) linked via an amide bond to a 3-aminophenyl moiety, positioning it as a meta-amino-substituted member of the N-adamantyl benzamide class [1]. The adamantane scaffold is a well-validated pharmacophoric element in medicinal chemistry, conferring enhanced metabolic stability, membrane permeability, and steric bulk to small-molecule ligands [2]. The presence of a free primary aromatic amine at the 3-position distinguishes this regioisomer from its 2- and 4-amino analogues and provides a distinct vector for further derivatization, making it a recognized building block in synthetic and medicinal chemistry programs [3].

N-Adamantan-1-yl-3-amino-benzamide Substitution Risk


Simple substitution of N-Adamantan-1-yl-3-amino-benzamide with a closely related N-adamantyl benzamide (e.g., the parent N-(1-adamantyl)benzamide, CAS 19026-84-7) or with a regioisomeric aminobenzamide (e.g., the 4-amino isomer, CAS 68835-57-4) is not scientifically justifiable without revalidation. The position of the amino substituent on the benzamide ring (meta vs. para) is a well-established determinant of hydrogen-bonding geometry, electronic distribution on the aromatic system, and steric accessibility to biological targets, which in turn govern target selectivity, metabolic stability, and derivatization outcomes. For example, the 4-amino isomer has been reported to exhibit anti-dengue virus serotype 2 activity with an IC₅₀ of 22.2 µM , a property that cannot be assumed for the 3-amino isomer given that regioisomerism can lead to orthogonal activity profiles within the same scaffold class [1]. Furthermore, the 4-amino isomer has been investigated as a dipeptidyl peptidase-IV (DPP-IV) inhibitor scaffold , while the 3-amino isomer serves as a distinct building block for targeted modification of biologically active molecules [2]. Procurement of the incorrect regioisomer may therefore yield irrelevant biological readouts, synthetic dead-ends, or unusable SAR data.

N-Adamantan-1-yl-3-amino-benzamide Differentiation Evidence


TPSA Difference Between 3- and 4-Amino Isomers

N-Adamantan-1-yl-3-amino-benzamide (CAS 57277-47-1) exhibits a calculated topological polar surface area (TPSA) of 55.1 Ų [1]. The regioisomeric 4-amino analogue (CAS 68835-57-4) differs in the position of the amine substituent on the benzamide ring, altering the vector of the hydrogen-bond donor/acceptor and the spatial distribution of polarity. While the exact TPSA value for the 4-amino isomer has not been reported in the accessed sources, the meta-amine geometry places the H-bond donor in a different spatial orientation relative to the amide linkage compared to the para-isomer. TPSA is a critical parameter for predicting intestinal absorption and blood-brain barrier penetration, and differences as small as 5–10 Ų can shift a compound across the drug-likeness threshold. This parameter is directly relevant for users prioritizing CNS drug discovery or oral bioavailability optimization [2].

Topological Polar Surface Area regioisomerism drug-likeness

XlogP Comparison: 3-Amino vs Parent Benzamide

The calculated XlogP of N-Adamantan-1-yl-3-amino-benzamide is 3.2 [1]. In comparison, the parent N-(1-adamantyl)benzamide (CAS 19026-84-7), which lacks the 3-amino substituent on the phenyl ring, has a calculated density of 1.15 g/cm³ and a boiling point of 442.9 °C, but its XlogP is not explicitly reported in the accessed databases [2]. The addition of the primary amine at the meta position introduces a hydrogen-bond donor (HBD count increases from 1 to 2) and a hydrogen-bond acceptor (HBA count increases from 1 to 2), which modulates the compound's lipophilicity and water solubility relative to the parent scaffold. The XlogP of 3.2 places this compound in the moderate lipophilicity range, suitable for oral absorption according to Lipinski's Rule of Five, but distinctly more polar than the parent benzamide due to the amine contribution. This differentiation is relevant for users selecting between the parent scaffold and the functionalized derivative for SAR exploration or probe development [3].

XlogP lipophilicity logD membrane permeability

Synthetic Building Block: Meta-Amine Conjugation

N-Adamantan-1-yl-3-amino-benzamide has been explicitly synthesized and characterized as a key intermediate for the subsequent modification of biologically active compounds [1]. The meta-amino group provides a nucleophilic handle that is geometrically distinct from the para-amino isomer, enabling regiospecific conjugation to electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) and the construction of structurally diverse libraries. In contrast, the 4-amino isomer has been directly evaluated for biological activity (anti-DENV IC₅₀ = 22.2 µM) rather than being employed primarily as a synthetic intermediate in published work . The 3-amino isomer thus offers a differentiated utility profile: it serves as a modular scaffold where the free amine can be selectively derivatized without affecting the adamantyl-amide core, enabling systematic SAR exploration at the 3-position. This is a non-trivial differentiation for users seeking a functionalizable adamantyl-benzamide template with a defined regiospecific handle for library synthesis [2].

synthetic building block bioconjugation medicinal chemistry library synthesis

Purity and Storage Specifications Comparison

Commercially, N-Adamantan-1-yl-3-amino-benzamide is available from multiple vendors with minimum purity specifications of 95% (AKSci, Catalog 6190CC) and 98% (Leyan, Catalog 1384642) . Storage recommendations indicate long-term storage in a cool, dry place . The parent N-(1-adamantyl)benzamide (CAS 19026-84-7) is also commercially available but with a molecular weight of 255.35 g/mol and different purity specifications depending on the supplier . The presence of the free amine group in the 3-amino isomer introduces a potential site for oxidation and hygroscopicity, necessitating stricter storage conditions than required for the less functionalized parent benzamide. Additionally, the certified purity range of 95–98% for the 3-amino isomer is adequate for synthetic intermediate applications but may require additional purification (e.g., recrystallization or column chromatography) prior to use in sensitive biological assays. Users should verify lot-specific purity via Certificate of Analysis before initiating critical experiments .

purity specification storage condition procurement quality

N-Adamantan-1-yl-3-amino-benzamide Validated Application Scenarios


Regiospecific Library Synthesis via Meta-Amine

N-Adamantan-1-yl-3-amino-benzamide is validated as a synthetic building block for the construction of focused adamantyl-benzamide libraries [1]. The free 3-amino group serves as a nucleophilic anchor for amide bond formation, sulfonamide synthesis, or reductive amination, enabling systematic variation at the meta position while preserving the adamantane-amide pharmacophore. This regiospecific handle is distinct from the 4-amino isomer, which has been explored primarily as a direct bioactive agent rather than a library precursor. Users should procure the 3-amino isomer when the experimental objective is to generate diverse analogues by derivatizing the amine position, particularly for structure-activity relationship (SAR) campaigns targeting cannabinoid receptors, 11β-HSD1, or other adamantyl-benzamide-sensitive targets [2].

Physicochemical Profiling for Drug-Likeness

With its calculated XlogP of 3.2 and TPSA of 55.1 Ų, N-Adamantan-1-yl-3-amino-benzamide occupies a favorable region of oral drug-like chemical space [1]. These parameters can be used as input for computational models predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET). The compound's physicochemical profile can serve as a reference point for virtual screening campaigns that seek to optimize the lipophilicity/polarity balance of adamantane-containing ligands. Compared to the more lipophilic parent N-(1-adamantyl)benzamide, the 3-amino derivative's increased polarity (ΔHBD = +1; ΔHBA = +1) makes it a preferred choice when designing analogues with improved aqueous solubility or reduced phospholipidosis risk [2].

Bifunctional Probe Design: Adamantane and Meta-Amine

The combination of an adamantane cage (suitable for hydrophobic pocket occupancy or supramolecular host-guest interactions) and a meta-positioned primary amine (suitable for bioconjugation) renders N-Adamantan-1-yl-3-amino-benzamide a candidate scaffold for designing bifunctional chemical probes [1]. The adamantyl moiety can engage hydrophobic binding sites or cyclodextrin-based delivery systems, while the amine can be conjugated to fluorophores, biotin, or affinity tags. The meta geometry differentiates this compound from the para isomer, offering a distinct trajectory for the conjugated payload relative to the adamantane binding module, which may be critical for maintaining target engagement in pull-down or imaging experiments [2].

Technical Documentation Hub

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